

# Spectroscopic analysis of 2,2,2-Trichloroacetaldehyde hydrate (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,2,2-Trichloroacetaldehyde hydrate

Cat. No.: B7855138

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An In-depth Technical Guide to the Spectroscopic Analysis of **2,2,2-Trichloroacetaldehyde Hydrate**

## Introduction

**2,2,2-Trichloroacetaldehyde hydrate**, commonly known as chloral hydrate, is a gem-diol that has seen historical use as a sedative and hypnotic. Its simple yet unique structure, featuring a hydrated aldehyde functionality and a trichloromethyl group, provides an excellent case study for the application of fundamental spectroscopic techniques in chemical analysis. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for chloral hydrate, intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloral hydrate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Chloral Hydrate

Proton ( <sup>1</sup> H)	Chemical Shift (δ) in ppm	Multiplicity	Integration
-CH(OH) <sub>2</sub>	~5.2-5.5 (solvent dependent)	Triplet	1H
-CH(OH) <sub>2</sub>	~5.8-6.5 (solvent dependent)	Doublet	2H

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Chloral Hydrate

Carbon ( <sup>13</sup> C)	Chemical Shift (δ) in ppm
-CCl <sub>3</sub>	~98
-CH(OH) <sub>2</sub>	~91

Note: Chemical shifts can vary slightly based on the solvent.

Table 3: IR Spectroscopic Data for Chloral Hydrate

Functional Group	Vibrational Mode	<b>**Absorption Range (cm<sup>-1</sup>)</b> **
O-H	Stretching	3200-3400 (broad)
C-H	Stretching	2900-3000
C-O	Stretching	1000-1100
C-Cl	Stretching	700-800

Table 4: Mass Spectrometry Data for Chloral Hydrate

m/z	Relative Intensity (%)	Assignment
111/113/115	High	$[\text{CCl}_3]^+$
82/84	Moderate	$[\text{CHClO}]^+$
47	High	$[\text{CCl}]^+$

Note: The presence of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) results in characteristic isotopic patterns for chlorine-containing fragments.

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2,2,2-trichloroacetaldehyde hydrate** was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a  $30^\circ$  pulse width, a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer. A  $90^\circ$  pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans were utilized to achieve a good signal-to-noise ratio.

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid chloral hydrate was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

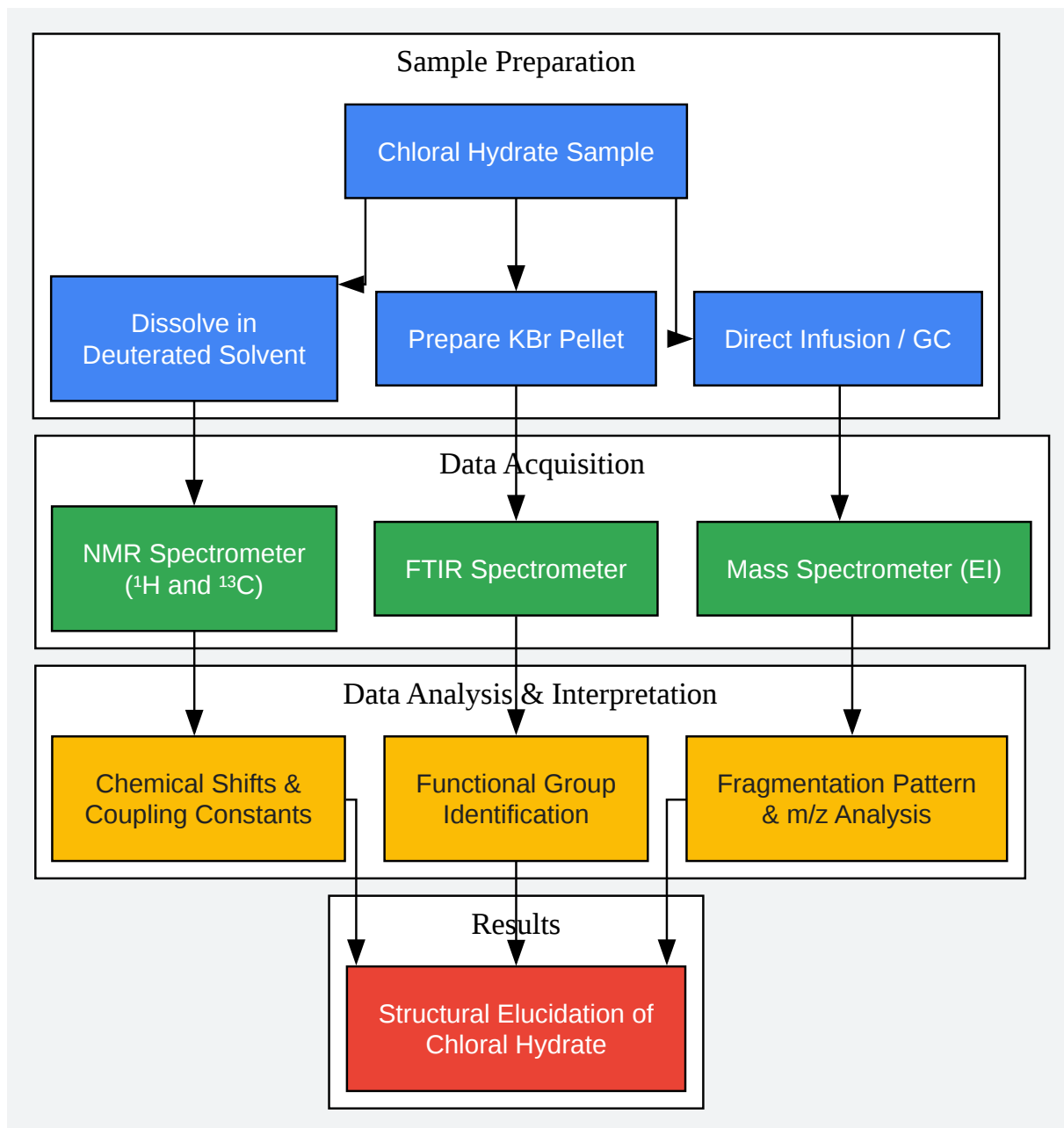
- **Data Acquisition:** The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the pure KBr pellet was first obtained and automatically subtracted from the sample spectrum.

### 3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (for the anhydrous form).
- **Ionization:** Electron ionization (EI) was employed with a standard ionization energy of 70 eV.
- **Analysis:** The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

## Visualizations

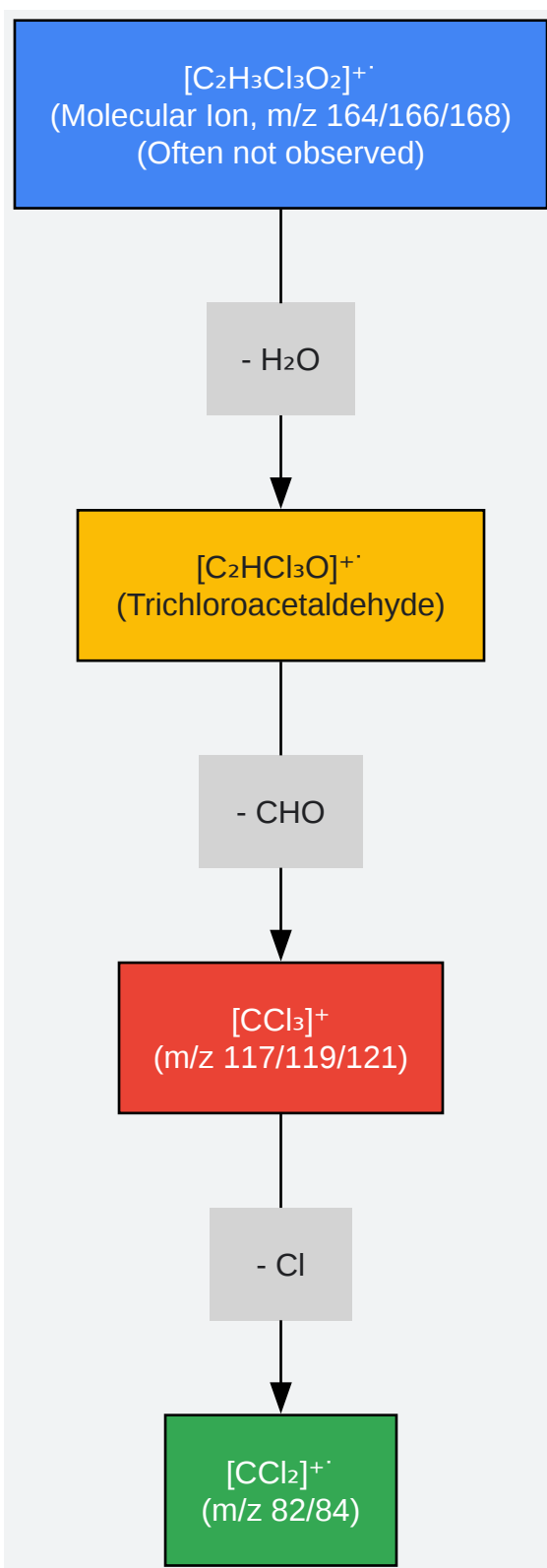
Diagram 1: Spectroscopic Analysis Workflow



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A flowchart illustrating the general workflow for the spectroscopic analysis of chloral hydrate.

Diagram 2: Mass Spectrometry Fragmentation of Chloral Hydrate



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A simplified representation of the key fragmentation pathways for chloral hydrate in mass spectrometry.

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